2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane
Description
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The molecule contains two bromine atoms: one directly attached to the benzene ring and another on the ethoxy side chain. This dual bromination enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .
Properties
CAS No. |
1425335-65-4 |
|---|---|
Molecular Formula |
C11H12Br2O3 |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
2-[2-bromo-3-(2-bromoethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12Br2O3/c12-4-5-14-9-3-1-2-8(10(9)13)11-15-6-7-16-11/h1-3,11H,4-7H2 |
InChI Key |
NQFNXYAILKRXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)OCCBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-hydroxyphenyl, which is then reacted with 2-bromoethanol to form 2-bromo-3-(2-bromoethoxy)phenyl.
Formation of Dioxolane Ring: The intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenol derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be replaced with various functional groups, making it a valuable building block.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can modify its structure to enhance its pharmacological properties.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s unique structure allows for the exploration of novel mechanisms of action.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the dioxolane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃O) increase stability and polarity, whereas alkyl groups (e.g., CH₃) introduce steric effects that hinder reactions like nucleophilic substitution .
- Bromine Placement : Para/meta bromine on the phenyl ring (e.g., vs. ) alters regioselectivity in cross-coupling reactions.
Yield and Efficiency :
- Reactions involving electron-rich aromatics (e.g., methoxy-substituted precursors) achieve higher yields (>90%) compared to sterically hindered analogs (~50–70%) .
Physicochemical Properties
- Melting Points : Simple bromophenyl-dioxolanes (e.g., 2-(2-bromophenyl)-1,3-dioxolane) are solids with m.p. ~40–44°C , while bulkier derivatives (e.g., trifluoromethoxy-substituted analogs) exhibit higher thermal stability .
- Solubility : Polar dioxolane rings improve solubility in organic solvents (e.g., EtOAc, THF), but bromine atoms reduce aqueous solubility .
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